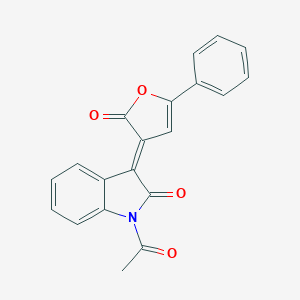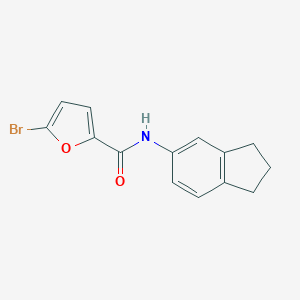![molecular formula C18H17ClN4O5 B214213 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE](/img/structure/B214213.png)
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the furan ring: The furan-2-carboxamide moiety is introduced through a coupling reaction, often using a catalyst to facilitate the process.
Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring, followed by methoxylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine (Cl₂) and nitric acid (HNO₃).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to its activity against certain diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
- 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-nitrophenyl)furan-2-carboxamide
Uniqueness
The presence of both the nitrophenyl and methoxy groups in 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE distinguishes it from similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Propriétés
Formule moléculaire |
C18H17ClN4O5 |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O5/c1-10-17(19)11(2)22(21-10)9-13-5-7-16(28-13)18(24)20-14-6-4-12(27-3)8-15(14)23(25)26/h4-8H,9H2,1-3H3,(H,20,24) |
Clé InChI |
BLCBOQLHSIOLAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)Cl |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214138.png)
![3-[(2-chlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214140.png)
![N-(2-furylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214141.png)
![4-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}benzyl 2,2,2-trifluoroethyl ether](/img/structure/B214142.png)
![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)
![Tetrahydro-2-furanylmethyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B214145.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B214146.png)

![(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B214148.png)
![1-{5-[(1-Naphthyloxy)methyl]-2-furoyl}-4-(2-pyridinyl)piperazine](/img/structure/B214149.png)
![4-[(2-chlorophenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B214150.png)
![1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B214154.png)
